(4Z)-2-tert-butyl-4-{[4-(dimethylamino)phenyl]methylidene}-4,5-dihydro-1,3-oxazol-5-one
Description
Properties
IUPAC Name |
(4Z)-2-tert-butyl-4-[[4-(dimethylamino)phenyl]methylidene]-1,3-oxazol-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O2/c1-16(2,3)15-17-13(14(19)20-15)10-11-6-8-12(9-7-11)18(4)5/h6-10H,1-5H3/b13-10- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOWGHLABTUODED-RAXLEYEMSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NC(=CC2=CC=C(C=C2)N(C)C)C(=O)O1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C1=N/C(=C\C2=CC=C(C=C2)N(C)C)/C(=O)O1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4Z)-2-tert-butyl-4-{[4-(dimethylamino)phenyl]methylidene}-4,5-dihydro-1,3-oxazol-5-one typically involves the condensation of a suitable aldehyde with an amine, followed by cyclization to form the oxazolone ring. The reaction conditions often require the use of a base, such as sodium hydroxide or potassium carbonate, and an organic solvent like ethanol or methanol. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance the efficiency and yield of the synthesis. The use of catalysts, such as palladium or platinum, can also be employed to facilitate the reaction and reduce the reaction time.
Chemical Reactions Analysis
Types of Reactions
(4Z)-2-tert-butyl-4-{[4-(dimethylamino)phenyl]methylidene}-4,5-dihydro-1,3-oxazol-5-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding oxazolone derivatives.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride to yield reduced forms of the compound.
Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions.
Substitution: Various nucleophiles like halides or amines; reactions often require a base and an organic solvent.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazolone derivatives with additional functional groups, while reduction can produce simpler oxazolone compounds.
Scientific Research Applications
(4Z)-2-tert-butyl-4-{[4-(dimethylamino)phenyl]methylidene}-4,5-dihydro-1,3-oxazol-5-one has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (4Z)-2-tert-butyl-4-{[4-(dimethylamino)phenyl]methylidene}-4,5-dihydro-1,3-oxazol-5-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural analogs of the target compound differ in substituents, heterocyclic cores, and biological activities. Below is a detailed comparison:
Table 1: Structural and Functional Comparison of Oxazol-5-one Derivatives
Key Structural and Functional Insights
Substituent Effects on Bioactivity: Electron-donating groups (e.g., dimethylamino in the target compound) enhance solubility and may facilitate charge-transfer interactions, whereas bulky groups (e.g., tert-butyl) influence steric hindrance and crystal packing . Pyridinyl substituents (DI-2, DI-3) improve enzyme inhibition (e.g., ROCKII) due to π-π stacking with aromatic residues in active sites .
Core Heterocycle Differences: Oxazolone vs. Isoxazolone derivatives () with hydroxyl groups show antioxidant properties, absent in dimethylamino-substituted oxazolones .
Crystallographic Behavior :
- The target compound’s tert-butyl group likely induces C=O⋯π interactions in crystal packing, as seen in related oxazolones (e.g., ). This stabilizes the solid-state structure and affects melting points .
Biological Activity Trends: Compounds with pyridinyl or phenyl groups (DI-2, DI-3) exhibit nanomolar-range enzyme inhibition, whereas dimethylamino-substituted analogs may prioritize solubility over potency .
Research Findings and Implications
- Synthetic Accessibility: The target compound’s synthesis likely follows established routes for oxazolones, such as condensation of tert-butyl-substituted oxazolone precursors with 4-dimethylaminobenzaldehyde .
- Computational Insights: Molecular docking studies (e.g., ) predict strong binding of dimethylamino-substituted analogs to viral proteases, warranting experimental validation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
